beta-Amyrin

Catalog No.
S521015
CAS No.
559-70-6
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Amyrin

CAS Number

559-70-6

Product Name

beta-Amyrin

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1

InChI Key

JFSHUTJDVKUMTJ-QHPUVITPSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Solubility

Soluble in DMSO

Synonyms

beta-Amyrin, β-amyrin, beta-Amyrenol, Amyrin

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C

Description

The exact mass of the compound beta-Amyrin is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527971. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-amyrin is a naturally occurring compound classified as a pentacyclic triterpenoid []. It is one of the most abundant triterpenoids found in higher plants [, ]. Here's a breakdown of its potential applications in scientific research:

Anti-inflammatory Properties

Studies suggest beta-amyrin may possess anti-inflammatory properties. Extracts from certain plants traditionally used for inflammation, like Ardisia elliptica, have been found to contain beta-amyrin, leading researchers to believe the compound contributes to the anti-inflammatory effects of these plants []. Additionally, research has shown beta-amyrin can inhibit collagen-induced platelet aggregation, a key factor in inflammation.

Beta-amyrin is a pentacyclic triterpenoid with the chemical formula C30H50OC_{30}H_{50}O. It is characterized by a hydroxyl group at the 3β-position of the oleanane structure, which contributes to its unique properties. The compound is typically found in various plant species and has garnered attention for its potential therapeutic applications due to its diverse biological activities .

  • Anti-inflammatory activity: Beta-amyrin may inhibit the production of inflammatory mediators like cytokines [].
  • Antifungal activity: It might disrupt the cell membrane of fungi [].
  • Hepatoprotective effects: Beta-amyrin may offer some protection against liver damage [].
  • Limited data on toxicity: More research is needed to determine the potential toxicity of beta-amyrin. However, a study suggests it may be relatively safe at certain doses [].
  • Flammability: As with most organic compounds, beta-amyrin is likely flammable.

Beta-amyrin is biosynthesized through enzymatic reactions involving beta-amyrin synthase, which catalyzes the cyclization of (S)2,3oxidosqualene(S)-2,3-oxidosqualene into beta-amyrin. This process involves a series of complex cationic rearrangements that lead to the formation of multiple chiral centers and new carbon-carbon bonds . The compound can also undergo various chemical transformations, including oxidation and esterification, which can modify its biological activity.

Beta-amyrin exhibits a range of biological activities, including:

  • Antibacterial Effects: Research indicates that beta-amyrin induces reactive oxygen species (ROS) in Escherichia coli, leading to apoptosis-like cell death .
  • Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines and may modulate immune responses, making it a candidate for treating inflammatory diseases .
  • Antifungal Activity: Beta-amyrin demonstrates antifungal properties, contributing to its potential as a therapeutic agent against fungal infections .
  • Hepatoprotective Effects: Studies suggest that beta-amyrin may protect liver cells from damage caused by toxins or oxidative stress .

The synthesis of beta-amyrin can occur through natural biosynthetic pathways or chemical synthesis. The primary biosynthetic route involves:

  • Enzymatic Cyclization: Catalyzed by beta-amyrin synthase from oxidosqualene.
  • Chemical Synthesis: Laboratory methods may include multi-step organic reactions, although these are less common compared to natural extraction from plant sources.

Various studies have focused on optimizing the extraction and purification processes from plants rich in beta-amyrin .

Beta-amyrin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antibacterial properties, it is being investigated for potential use in drug formulations aimed at treating infections and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products.
  • Food Industry: Beta-amyrin's antimicrobial properties can be utilized as a natural preservative in food products.

Interaction studies have revealed that beta-amyrin can influence various biological pathways. For instance, its ability to induce apoptosis-like death in bacterial cells suggests potential applications in developing new antibacterial agents. Additionally, its immunosuppressive effects indicate possible uses in managing autoimmune diseases or transplant rejection .

Beta-amyrin shares structural similarities with other triterpenoids, notably alpha-amyrin and lupeol. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey FeaturesBiological Activity
Beta-AmyrinPentacyclic TriterpenoidHydroxyl group at 3β-positionAntibacterial, anti-inflammatory
Alpha-AmyrinPentacyclic TriterpenoidHydroxyl group at 3α-positionAnti-inflammatory, hepatoprotective
LupeolPentacyclic TriterpenoidDifferent double bond positioningAntioxidant, anti-cancer

While all three compounds belong to the same family of triterpenoids, their distinct structural features contribute to differing biological activities and potential therapeutic applications. Beta-amyrin's specific hydroxyl positioning and consequent reactivity set it apart as a compound of significant interest in pharmacological research .

Oleanane Skeleton and Pentacyclic Framework

Beta-amyrin possesses a characteristic pentacyclic triterpenoid structure built upon the oleanane skeleton, one of the fundamental frameworks found in natural products [1] [4] [5]. The molecule consists of five interconnected six-membered rings designated as rings A, B, C, D, and E, arranged in a chair-chair-chair-boat-boat conformation that provides optimal thermodynamic stability [6] [7] [8]. This pentacyclic framework is biosynthetically derived from (3S)-2,3-oxidosqualene through a complex cyclization cascade catalyzed by beta-amyrin synthase, an oxidosqualene cyclase that generates five rings and eight asymmetric centers in a single enzymatic transformation [8] [7].

The oleanane skeleton of beta-amyrin exhibits a rigid three-dimensional architecture characterized by specific stereochemical configurations at multiple chiral centers. The molecule contains eight stereocenters with defined (3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR) absolute configurations, establishing its unique spatial arrangement [2] [9]. This stereochemical complexity contributes significantly to the compound's biological activity and physicochemical properties, distinguishing it from its structural isomers such as alpha-amyrin, which possesses an ursane skeleton [5] [10].

Functional Group Configuration (3β-Hydroxy, C12-C13 Double Bond)

The functional group arrangement in beta-amyrin is characterized by two critical structural features that define its chemical identity and reactivity profile. The primary functional group is a hydroxyl group positioned at the 3β-position of the A ring, specifically attached to carbon-3 in the beta configuration [1] [4] [5]. This 3β-hydroxy group represents the sole polar functional group in the molecule and serves as the primary site for chemical modifications and derivatization reactions [11] [12].

The second defining structural feature is the presence of a carbon-carbon double bond located between positions 12 and 13 in the C ring [1] [4] [5]. This C12-C13 double bond introduces a degree of unsaturation into the otherwise saturated pentacyclic framework, contributing to the molecule's spectroscopic properties and chemical reactivity. The double bond adopts a specific geometry that maintains the overall three-dimensional integrity of the oleanane skeleton while providing opportunities for selective chemical transformations [13] [6].

These two functional groups work synergistically to define beta-amyrin's chemical behavior. The 3β-hydroxy group imparts amphiphilic character to the molecule, enabling limited solubility in polar solvents while maintaining significant lipophilicity due to the extensive hydrocarbon framework. The C12-C13 double bond provides spectroscopic signatures that facilitate structural identification and serves as a potential site for oxidative and other chemical modifications [14] [15].

Molecular Formula and Mass Spectrometric Validation (C₃₀H₅₀O)

Beta-amyrin exhibits a molecular formula of C₃₀H₅₀O, corresponding to a molecular weight of 426.717 daltons and a monoisotopic mass of 426.386169 daltons [1] [2] [3] [9]. This molecular composition reflects the compound's classification as a triterpene, derived from six isoprene units (C₅H₈), with the addition of one oxygen atom in the form of the hydroxyl functional group.

Mass spectrometric analysis provides definitive validation of beta-amyrin's molecular structure through characteristic fragmentation patterns observed in both electron ionization and electrospray ionization modes. The base peak typically appears at m/z 409.373, corresponding to the loss of the hydroxyl group ([M-OH]⁺), while the molecular ion peak [M+H]⁺ is observed at m/z 427.392 [1]. Additional significant fragment ions include m/z 191.179, representing a characteristic triterpene fragment resulting from retro-Diels-Alder reactions, and m/z 137.130, arising from ring fragmentation processes [1].

The isotope pattern observed in high-resolution mass spectrometry confirms the molecular formula through the presence of ¹³C contributions, with the M+1 peak at m/z 428.389 exhibiting an intensity of approximately 65% relative to the molecular ion, consistent with the presence of 30 carbon atoms [1]. These mass spectrometric data provide unambiguous confirmation of the molecular formula and serve as a reliable analytical tool for compound identification and purity assessment.

Thermodynamic Properties

Melting and Boiling Point Analysis

Beta-amyrin exhibits well-defined thermal transition properties that reflect its solid-state organization and intermolecular interactions. The compound demonstrates a melting point range of 187-190°C, indicating a relatively high degree of crystalline order and strong van der Waals interactions between molecules [11] [16] [17]. This melting behavior is characteristic of triterpenes with extensive hydrocarbon frameworks and suggests the presence of ordered crystal packing arrangements in the solid state.

The boiling point of beta-amyrin varies significantly with applied pressure, reflecting the compound's high molecular weight and extensive intermolecular forces. Under reduced pressure conditions (0.8 mmHg), the boiling point is observed at 260°C, while under standard atmospheric pressure (760 mmHg), the compound exhibits a significantly higher boiling point of 490.7±44.0°C [11] [16] [17]. This substantial difference between reduced pressure and atmospheric pressure boiling points indicates the compound's thermal sensitivity and the potential for decomposition at elevated temperatures.

Computational thermodynamic analysis using the Joback group contribution method provides additional insights into beta-amyrin's thermal properties. The calculated critical temperature of 1268.67 K (995.5°C) and critical pressure of 1071.46 kPa indicate the extreme conditions required for gas-liquid phase equilibrium [18]. The enthalpy of fusion, calculated at 21.92 kJ/mol, reflects the energy required to overcome crystalline forces during melting, while the enthalpy of vaporization of 92.32 kJ/mol represents the substantial energy investment needed for liquid-to-gas phase transition [18].

Solubility Behavior in Polar and Nonpolar Solvents

Beta-amyrin exhibits characteristic solubility behavior that reflects its amphiphilic nature, with the extensive hydrocarbon framework dominating its physicochemical properties while the single hydroxyl group provides limited polar character. The compound demonstrates virtually no solubility in pure water, with aqueous solubility limited to less than 0.2 mg/mL, confirming its predominantly lipophilic character [19].

In alcoholic solvents, beta-amyrin shows limited but measurable solubility. Ethanol dissolves the compound to approximately 1 mg/mL (2.34 mM), requiring sonication and heating to achieve maximum dissolution [12] [20] [19]. Methanol, when heated, provides slightly enhanced solubility compared to ethanol at room temperature, though specific quantitative data remains limited [11].

The compound demonstrates significantly improved solubility in aprotic polar solvents. Dimethylformamide serves as an effective solvent, dissolving beta-amyrin at concentrations up to 12.5 mg/mL (29.29 mM) with sonication [12] [19]. Dimethyl sulfoxide provides moderate solubility at 1.25 mg/mL (2.93 mM), also requiring sonication for optimal dissolution [19]. Chloroform, representing a moderately polar solvent, dissolves beta-amyrin readily, though specific quantitative solubility data is reported only qualitatively as "slightly soluble" [11] [21].

For biological applications requiring aqueous compatibility, beta-amyrin can be prepared as co-solvent mixtures. A 1:8 mixture of dimethylformamide and phosphate-buffered saline (pH 7.2) achieves a solubility of approximately 0.11 mg/mL (0.26 mM), providing a useful formulation for in vitro studies while maintaining aqueous compatibility [12].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of beta-amyrin through distinctive spectral signatures that enable unambiguous identification and differentiation from related triterpenoids. Proton NMR analysis reveals characteristic signals that define the compound's structural framework, with particular emphasis on the olefinic proton associated with the C12-C13 double bond.

The most diagnostic ¹H NMR signal appears at 5.13 ppm, corresponding to the H-12 olefinic proton, which serves as a definitive marker for beta-amyrin identification [15]. This signal exhibits characteristic multiplicity patterns and coupling constants that distinguish beta-amyrin from its alpha-amyrin isomer, which displays the corresponding H-12 signal at 5.18 ppm [15]. The chemical shift difference, while subtle, provides reliable differentiation between these structurally related compounds and enables quantitative analysis of mixed samples.

Carbon-13 NMR spectroscopy offers additional structural confirmation through characteristic signals in the olefinic region. The C-12 carbon resonates at 121.70 ppm, representing the sp² hybridized carbon bearing the hydrogen atom, while the C-13 carbon appears at 145.20 ppm as a quaternary olefinic carbon [15]. These signals provide definitive evidence for the location and nature of the double bond within the pentacyclic framework.

The hydroxyl-bearing C-3 carbon exhibits chemical shift values that vary depending on sample composition and measurement conditions, particularly in mixed alpha-beta amyrin samples where overlapping signals can complicate analysis [15]. Advanced NMR techniques, including two-dimensional correlation experiments and isotope labeling studies, provide enhanced structural characterization capabilities for detailed stereochemical and conformational analysis [22].

Infrared (IR) and Raman Spectroscopy Correlations

Vibrational spectroscopy provides detailed information about beta-amyrin's functional groups and molecular framework through characteristic absorption bands in both infrared and Raman spectra. The hydroxyl group at the 3β-position generates a distinctive O-H stretching vibration observed at 1739 cm⁻¹ in computational studies, though experimental values typically appear in the broader range of 3400-3600 cm⁻¹ depending on hydrogen bonding interactions and sample preparation conditions [23].

Aliphatic C-H stretching vibrations appear prominently in the range of 2940-3025 cm⁻¹, reflecting the extensive methyl and methylene groups present throughout the pentacyclic framework [23]. These vibrations provide information about the molecular conformation and packing arrangements, particularly in solid-state samples where intermolecular interactions can influence vibrational frequencies.

The C12-C13 double bond generates characteristic C=C stretching vibrations in the range of 1661-1662 cm⁻¹, providing direct evidence for the presence and location of the olefinic functionality [23]. This vibrational mode serves as a diagnostic tool for structural confirmation and can be used to monitor chemical modifications that affect the double bond.

Raman spectroscopy offers complementary information to infrared analysis, with particular utility in quantitative analysis of mixed alpha-beta amyrin samples. The development of computational correlation methods using density functional theory calculations has enabled the creation of calibration curves based on specific Raman intensity ratios, allowing determination of beta-amyrin content in mixed samples with high accuracy [24]. The c₀/c ratio method demonstrates excellent correlation (R² = 0.998) with beta-amyrin percentage, enabling routine quantitative analysis of natural product mixtures [24].

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Beta-amyrin exhibits characteristic ultraviolet absorption properties that reflect its electronic structure and limited chromophoric character. Time-dependent density functional theory calculations reveal a maximum absorption wavelength (λmax) at 206.27 nm, corresponding to a high-energy electronic transition from the ground state (S₀) to the first excited state (S₁) [23].

The electronic transition exhibits an excitation energy of 6.010 eV, representing the highest value among structurally related compounds in comparative studies [23]. This high excitation energy reflects the large HOMO-LUMO gap characteristic of saturated hydrocarbon systems with limited conjugation, indicating lower chemical reactivity compared to aromatic compounds [23]. The oscillator strength of 0.2402 f indicates moderate transition probability for the primary electronic excitation [23].

The absorption profile extends primarily throughout the ultraviolet region (190-300 nm), with minimal absorption beyond 300 nm due to the absence of extended conjugation or aromatic systems [23]. This absorption behavior contrasts markedly with compounds containing aromatic rings or extended conjugated systems, which typically exhibit significant absorption in the near-UV and visible regions.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KM8353IPSO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

559-70-6

Wikipedia

Amyrin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15
1: Wen S, Gu D, Zeng H. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways. J BUON. 2018 Jul-Aug;23(4):965-970. PubMed PMID: 30358200.
2: Wei CC, Chang CH, Liao VH. Anti-Parkinsonian effects of β-amyrin are regulated via LGG-1 involved autophagy pathway in Caenorhabditis elegans. Phytomedicine. 2017 Dec 1;36:118-125. doi: 10.1016/j.phymed.2017.09.002. Epub 2017 Sep 21. PubMed PMID: 29157804.
3: Santos FA, Carvalho KMMB, Batista-Lima FJ, Nunes PIG, Viana AFSC, de Carvalho Almeida da Silva AA, da Cruz Fonseca SG, Chaves MH, Rao VS, Magalhães PJC, de Brito TS. The triterpenoid alpha, beta-amyrin prevents the impaired aortic vascular reactivity in high-fat diet-induced obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Oct;390(10):1029-1039. doi: 10.1007/s00210-017-1404-1. Epub 2017 Jul 17. PubMed PMID: 28717838.
4: Ishii M, Nakahara T, Ikeuchi S, Nishimura M. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway. Biochem Biophys Res Commun. 2015 Nov 27;467(4):676-82. doi: 10.1016/j.bbrc.2015.10.085. Epub 2015 Oct 20. PubMed PMID: 26498523.
5: Okoye NN, Ajaghaku DL, Okeke HN, Ilodigwe EE, Nworu CS, Okoye FB. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity. Pharm Biol. 2014 Nov;52(11):1478-86. doi: 10.3109/13880209.2014.898078. Epub 2014 Jul 15. PubMed PMID: 25026352.
6: Otuki MF, Ferreira J, Lima FV, Meyre-Silva C, Malheiros A, Muller LA, Cani GS, Santos AR, Yunes RA, Calixto JB. Antinociceptive properties of mixture of alpha-amyrin and beta-amyrin triterpenes: evidence for participation of protein kinase C and protein kinase A pathways. J Pharmacol Exp Ther. 2005 Apr;313(1):310-8. Epub 2004 Dec 30. PubMed PMID: 15626726.

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